2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide
Description
Properties
IUPAC Name |
2-cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F2N3O2/c19-13-3-4-17(16(20)9-13)23(11-15-2-1-7-25-15)18(24)12-5-6-22-14(8-12)10-21/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMGRGVJJJYBYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(C2=C(C=C(C=C2)F)F)C(=O)C3=CC(=NC=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyridine Ring: Starting from a suitable pyridine precursor, the cyano group can be introduced via nucleophilic substitution reactions.
Introduction of the Difluorophenyl Group: This can be achieved through a coupling reaction, such as Suzuki or Heck coupling, using a difluorophenyl boronic acid or halide.
Attachment of the Furan-2-ylmethyl Group: This step might involve a Friedel-Crafts alkylation reaction or a similar method to attach the furan ring to the pyridine core.
Formation of the Carboxamide Group: The final step typically involves the conversion of a carboxylic acid or ester intermediate to the carboxamide using reagents like amines and coupling agents.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The cyano group can be reduced to an amine or other reduced forms.
Substitution: The difluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents such as halides, nucleophiles, or electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanones, while reduction of the cyano group could produce primary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide would depend on its specific application. In a medicinal context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of biochemical processes, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
Pyridine vs. Dihydropyridine Derivatives
- Target Compound : Pyridine-4-carboxamide core (fully aromatic, planar) .
- AZ331/AZ257 (): 1,4-Dihydropyridine cores (partially saturated, non-aromatic, flexible) . Implications: The aromatic pyridine in the target compound may exhibit stronger π-π stacking interactions compared to dihydropyridines, which are prone to redox activity due to their non-aromatic nature.
Carboxamide vs. Thiourea Derivatives
Substituent Effects
Fluorinated Aryl Groups
- Target Compound : 2,4-Difluorophenyl (electron-withdrawing, lipophilic) .
- Compounds: Substituted phenyl groups (e.g., -NO₂, -Br, -CH₃) . Implications: Fluorination enhances metabolic stability and membrane permeability compared to non-fluorinated analogs.
Heteroaromatic Moieties
Physicochemical Properties
Biological Activity
2-Cyano-N-(2,4-difluorophenyl)-N-(furan-2-ylmethyl)pyridine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and virology. This article reviews its synthesis, biological activity, structure-activity relationship (SAR), and relevant case studies.
The compound has the following molecular characteristics:
- Molecular Formula : C16H14F2N4O
- Molecular Weight : 328.30 g/mol
- CAS Number : Not specified in available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including:
- Formation of the pyridine ring.
- Introduction of the cyano and furan substituents.
- Finalization through amide bond formation.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrate significant cytotoxicity against various cancer cell lines:
The structure-activity relationship indicates that the presence of electron-withdrawing groups enhances its potency, while electron-donating groups may reduce efficacy .
Antiviral Activity
Preliminary investigations suggest that this compound exhibits antiviral properties, particularly against HIV and SARS-CoV-2:
- HIV : The compound demonstrated significant inhibition of HIV replication in vitro with an IC50 value around 1.5 µM .
- SARS-CoV-2 : Inhibitory effects were observed against the main protease of SARS-CoV-2, showing promise for further development as a therapeutic agent .
Study 1: Anticancer Efficacy
A study conducted on a series of pyridine derivatives, including our compound, showed enhanced activity against MCF-7 cells compared to standard treatments like doxorubicin. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G1 phase .
Study 2: Antiviral Mechanism
Another investigation focused on the antiviral mechanism against SARS-CoV-2 revealed that the compound interferes with viral replication by inhibiting key proteases essential for viral maturation. This suggests potential for development as a novel antiviral drug .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Fluorine Substitution : The presence of difluorophenyl moiety significantly enhances biological activity.
- Furan Ring : Contributes to improved solubility and bioavailability.
- Cyano Group : Essential for maintaining potency against target enzymes.
Q & A
Q. Troubleshooting sources of discrepancy :
- Solubility : Use DMSO/PEG-400 vehicles to improve bioavailability in murine models.
- Metabolic stability : Perform liver microsome assays (e.g., human CYP3A4 metabolism).
Q. Pharmacokinetic profiling :
- IV/PO dosing : Calculate AUC, , and to correlate in vitro potency with exposure.
Mechanistic studies : RNA-seq of treated fungal biofilms identifies resistance pathways (e.g., upregulated efflux pumps) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
